

Application Note: Fluorescent Labeling of Dragmacidin D for Cellular Uptake Studies

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Compound of Interest

Compound Name: Dragmacidin D

Cat. No.: B1256499

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Introduction

Dragmacidin D is a marine alkaloid isolated from deep-water sponges of the genus Dragmacidon and other marine organisms.[1][2] This complex bis-indole alkaloid has garnered significant attention due to its potent and diverse biological activities. Notably, **Dragmacidin D** selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids, a model that more closely mimics in vivo tumor environments, while showing significantly less cytotoxicity in 2D monolayer cultures.[3] Its mechanism of action is thought to involve the inhibition of protein synthesis or ribonucleotide reductase, and it has been shown to impact several key cellular signaling pathways, including NF- κ B, Akt, Wnt, and PI3K/Akt/mTOR.[4]

To further investigate the cellular pharmacology of **Dragmacidin D**, including its mechanisms of cellular entry, intracellular localization, and accumulation, a fluorescently labeled analog is an invaluable tool. This application note provides a detailed protocol for the synthesis of a fluorescently labeled **Dragmacidin D** derivative and subsequent protocols for its use in cellular uptake studies utilizing fluorescence microscopy and flow cytometry.

Materials and Reagents

Synthesis of Fluorescently Labeled Dragmacidin D

Reagent	Supplier	Catalog Number
Dragmacidin D	Varies	(As available)
Fluorescein Isothiocyanate (FITC)	Thermo Fisher	F1906
Anhydrous Dimethylformamide (DMF)	Sigma-Aldrich	227056
Triethylamine (TEA)	Sigma-Aldrich	471283
Reversed-Phase HPLC Column (C18)	Waters	186000223
Acetonitrile (HPLC Grade)	Fisher Scientific	A998-4
Trifluoroacetic Acid (TFA)	Sigma-Aldrich	T6508
Deionized Water (18.2 MΩ·cm)	Millipore	-

Cellular Uptake Studies

Reagent/Material	Supplier	Catalog Number
MDA-MB-231 Human Breast Cancer Cells	ATCC	HTB-26
MDA-MB-468 Human Breast Cancer Cells	ATCC	HTB-132
Dulbecco's Modified Eagle Medium (DMEM)	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
Trypsin-EDTA (0.25%)	Gibco	25200056
Phosphate-Buffered Saline (PBS)	Gibco	10010023
Hoechst 33342	Thermo Fisher	H3570
Paraformaldehyde (4% in PBS)	Electron Microscopy Sciences	15710
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
24-well and 96-well black, clear-bottom tissue culture plates	Corning	3526, 3603
Fluorescence Microscope	(As available)	-
Flow Cytometer	(As available)	-

Experimental Protocols

Synthesis and Purification of FITC-Labeled Dragmacidin D (FITC-DragD)

This protocol details the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amine of the aminoimidazole moiety of **Dragmacidin D**.

3.1.1. Reaction Setup

- Dissolve 1 mg of **Dragmacidin D** in 200 μ L of anhydrous DMF in a microcentrifuge tube.
- Add 1.5 equivalents of triethylamine (TEA) to the **Dragmacidin D** solution. This acts as a base to deprotonate the primary amine, facilitating the reaction.
- In a separate tube, dissolve 1.2 equivalents of FITC in 100 μ L of anhydrous DMF.
- Slowly add the FITC solution to the **Dragmacidin D** solution while gently vortexing.
- Incubate the reaction mixture for 4 hours at room temperature in the dark.

3.1.2. Purification by Reversed-Phase HPLC

- Following incubation, dilute the reaction mixture with 700 μ L of 0.1% TFA in deionized water.
- Purify the FITC-labeled **Dragmacidin D** (FITC-DragD) using a C18 reversed-phase HPLC column.^[5]
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product. A typical gradient would be from 5% to 95% acetonitrile over 30 minutes.
- Monitor the elution at both 280 nm (for the indole rings of **Dragmacidin D**) and 495 nm (for FITC). The desired product will absorb at both wavelengths.
- Collect the fractions containing the dual-absorbing peak.
- Lyophilize the collected fractions to obtain the purified FITC-DragD as a powder.
- Store the lyophilized product at -20°C, protected from light.

3.1.3. Characterization

The successful synthesis and purity of FITC-DragD should be confirmed by mass spectrometry (to verify the addition of the FITC molecule) and analytical HPLC.

Cellular Uptake and Localization by Fluorescence Microscopy

This protocol describes the qualitative and semi-quantitative analysis of FITC-DrugD uptake in TNBC cell lines.

3.2.1. Cell Seeding

- Culture MDA-MB-231 and MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells into 24-well black, clear-bottom plates at a density of 5×10^4 cells per well.
- Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

3.2.2. Incubation with FITC-DrugD

- Prepare a stock solution of FITC-DrugD in DMSO and dilute it to the desired final concentrations (e.g., 1, 5, 10 μ M) in complete cell culture medium.
- Remove the existing medium from the cells and wash once with PBS.
- Add the medium containing FITC-DrugD to the cells.
- Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

3.2.3. Staining and Fixation

- After incubation, wash the cells three times with ice-cold PBS to remove any unbound FITC-DrugD.
- Incubate the cells with Hoechst 33342 (1 μ g/mL in PBS) for 10 minutes at room temperature to stain the nuclei.
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash the cells three times with PBS.

3.2.4. Imaging

- Add PBS to the wells to keep the cells hydrated.
- Image the cells using a fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~495/520 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).
[6]
- Acquire images from multiple fields of view for each condition.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of the mean fluorescence intensity of a cell population after treatment with FITC-DrugD.

3.3.1. Cell Seeding and Treatment

- Seed MDA-MB-231 and MDA-MB-468 cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
- Treat the cells with various concentrations of FITC-DrugD (e.g., 1, 5, 10 μ M) for a fixed time point (e.g., 4 hours) or with a fixed concentration for various time points (e.g., 1, 4, 24 hours).

3.3.2. Cell Harvesting

- After incubation, wash the cells three times with ice-cold PBS.
- Harvest the cells by trypsinization.
- Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
- Centrifuge the cells at 300 x g for 5 minutes.
- Resuspend the cell pellet in 500 μ L of cold PBS containing 1% BSA (FACS buffer).

3.3.3. Flow Cytometry Analysis

- Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for FITC excitation.
- Detect the FITC fluorescence in the appropriate channel (typically around 525/50 nm).^[7]
- Collect data for at least 10,000 events per sample.
- Gate the live, single-cell population using forward and side scatter.
- Determine the mean fluorescence intensity (MFI) of the gated population for each condition.

Data Presentation

Physicochemical Properties of FITC-DragD

Property	Value
Molecular Weight of Dragmacidin D	532.4 g/mol
Molecular Weight of FITC	389.38 g/mol
Expected Molecular Weight of FITC-DragD	921.78 g/mol
Excitation Maximum (FITC)	~495 nm
Emission Maximum (FITC)	~520 nm

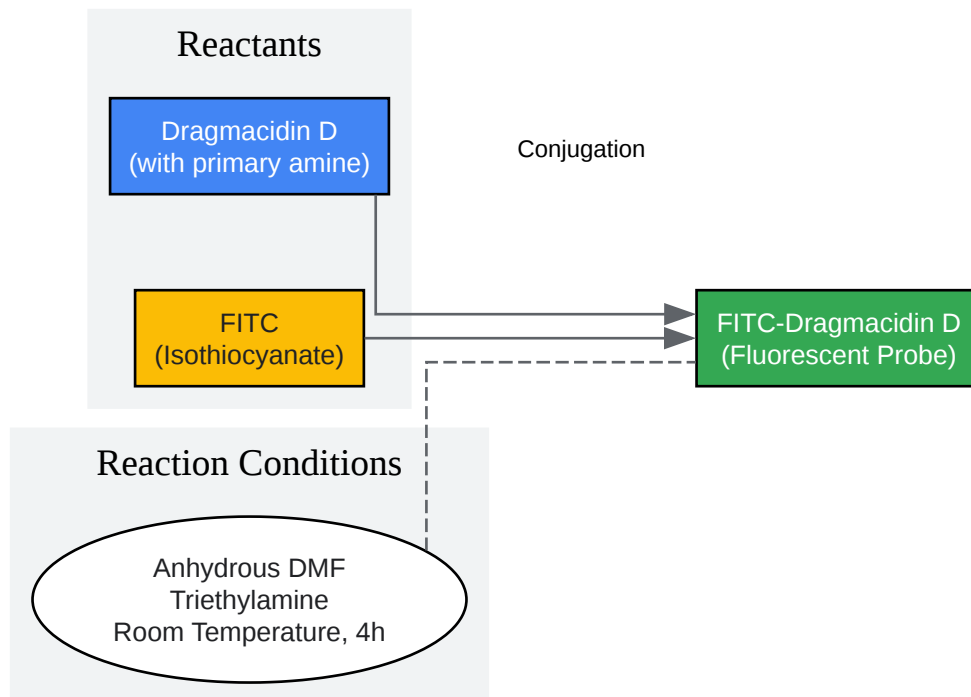
Cellular Uptake of FITC-DragD in TNBC Cells (Example Data)

Table 1: Mean Fluorescence Intensity (MFI) from Flow Cytometry

Cell Line	Concentration of FITC-DragD (μM)	Incubation Time (hours)	Mean Fluorescence Intensity (Arbitrary Units)
MDA-MB-231	1	4	Value
MDA-MB-231	5	4	Value
MDA-MB-231	10	4	Value
MDA-MB-468	1	4	Value
MDA-MB-468	5	4	Value
MDA-MB-468	10	4	Value

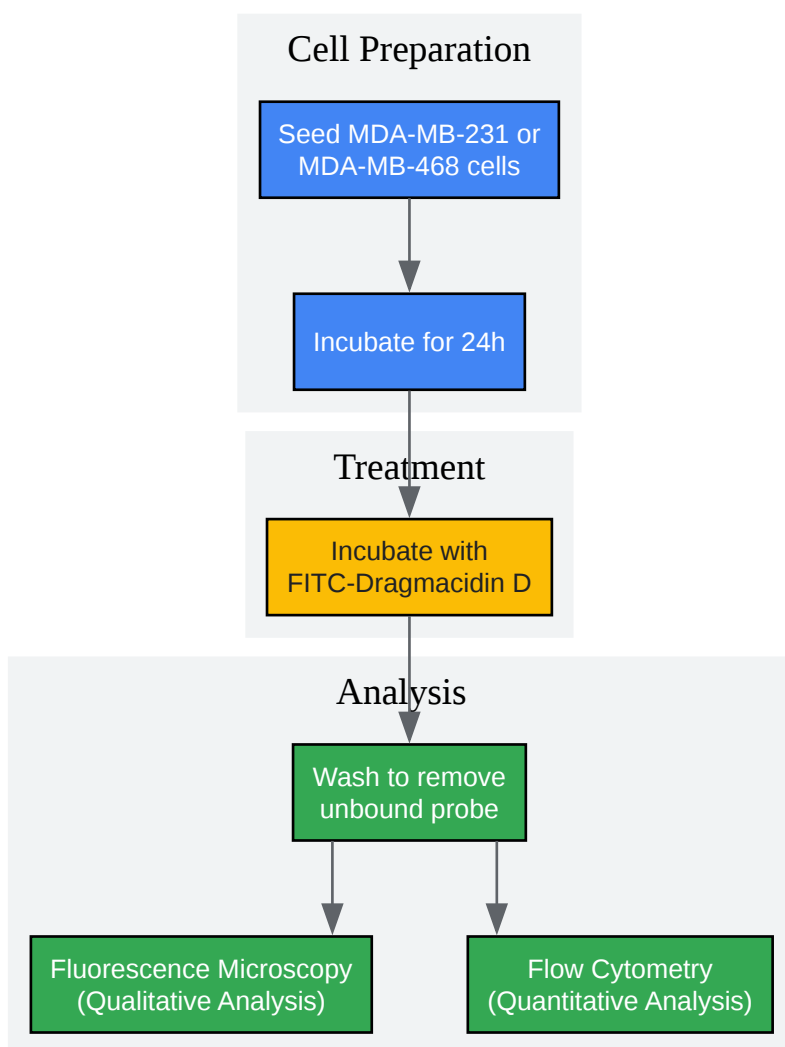
*Values to be determined experimentally.

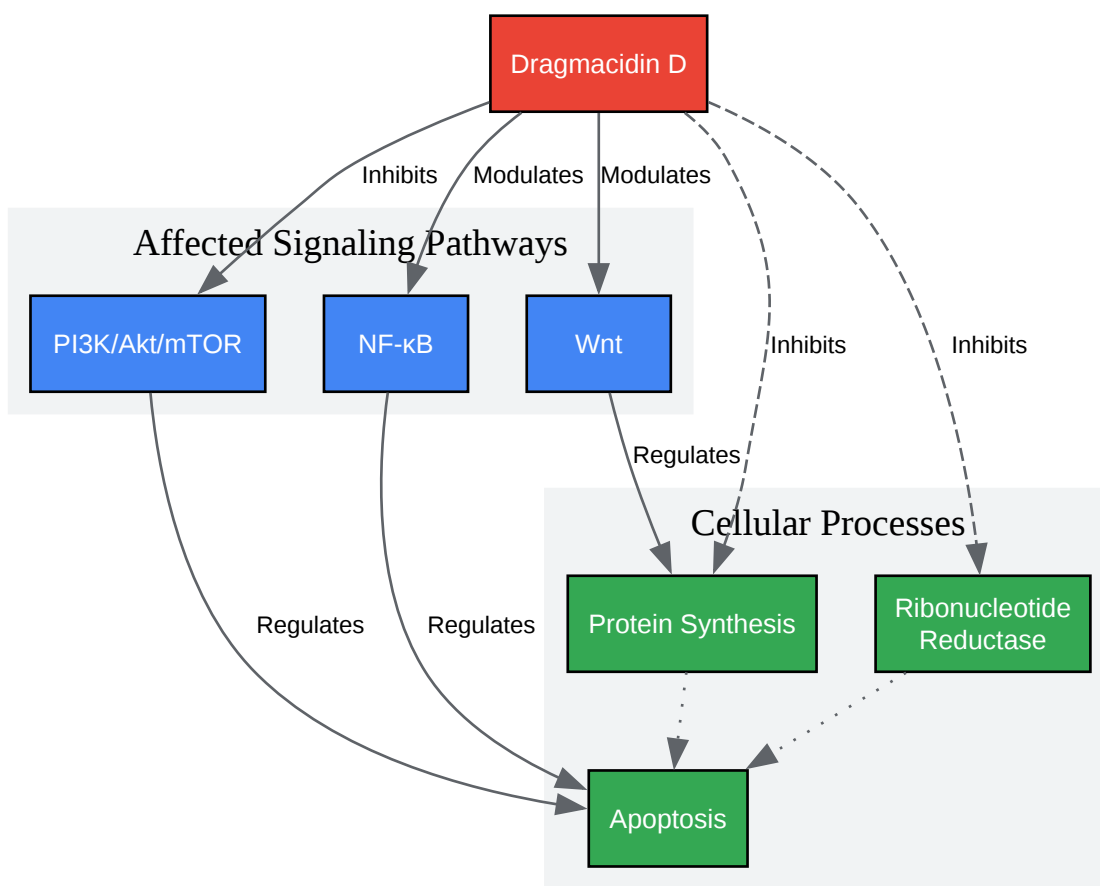
Visualizations



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Caption: Chemical reaction scheme for the fluorescent labeling of **Dragmacidin D** with FITC.





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